molecular formula C20H21NO4S B1448251 L-Methionine-D3-N-fmoc (S-methyl-D3) CAS No. 502692-58-2

L-Methionine-D3-N-fmoc (S-methyl-D3)

Cat. No. B1448251
CAS RN: 502692-58-2
M. Wt: 374.5 g/mol
InChI Key: BUBGAUHBELNDEW-CAGSJYCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Methionine-D3-N-fmoc (S-methyl-D3) is a deuterated compound . It is also known as FMOC-L-Methionine . It has been used as a hepatoprotectant, an antidote for acetaminophen poisoning, and a urinary acidifier .


Molecular Structure Analysis

The molecular formula of L-Methionine-D3-N-fmoc (S-methyl-D3) is C20H18D3NO4S . Its average mass is 374.469 Da and its monoisotopic mass is 374.137970 Da .


Physical And Chemical Properties Analysis

L-Methionine-D3-N-fmoc (S-methyl-D3) has a molecular weight of 152.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 88.6 Ų . The compound has a rotatable bond count of 4 .

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

L-Methionine-D3-N-fmoc (S-methyl-D3) is used in the field of Solid-Phase Peptide Synthesis (SPPS). With the ever-growing popularity of SPPS using the Fmoc strategy, amino acid derivatization is a useful tool in structure–activity relationship (SAR) studies .

Green Chemistry

This compound is used in green chemistry. For instance, it’s used in the hydrolysis of Fmoc-protected amino esters using green calcium (II) iodide as a protective agent . This method is greener and less energy-intensive than the already known trimethyltin hydroxide .

Medicinal Chemistry

In medicinal chemistry, L-Methionine-D3-N-fmoc (S-methyl-D3) is used in the synthesis of various drugs . It’s particularly useful in the synthesis of drugs that require the presence of a protected amino acid .

Metabolic Studies

L-Methionine-D3-N-fmoc (S-methyl-D3) is used as an internal standard for the quantification of L-methionine by GC- or LC-MS . It’s used in studies related to various metabolic diseases and aging .

Purine and Pyrimidine Synthesis

L-Methionine-D3-N-fmoc (S-methyl-D3) plays a role in purine and pyrimidine synthesis . It’s used in research related to these fundamental biological processes .

Polyamine Synthesis and Glutathione Production

This compound also has roles in polyamine synthesis and glutathione production . It’s used in research related to these processes, which are crucial for cellular function and defense against oxidative stress .

Hepatoprotectant

L-Methionine-D3-N-fmoc (S-methyl-D3) is used as a hepatoprotectant . It’s used in research related to liver health and the treatment of liver diseases .

Urinary Acidifier

This compound is used as a urinary acidifier . It’s used in research related to urinary health and the treatment of urinary tract infections .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethylsulfanyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBGAUHBELNDEW-CAGSJYCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])SCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Methionine-D3-N-fmoc (S-methyl-D3)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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